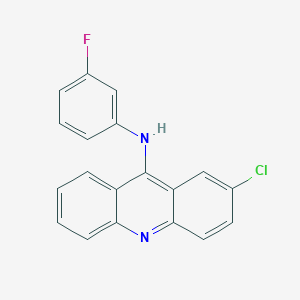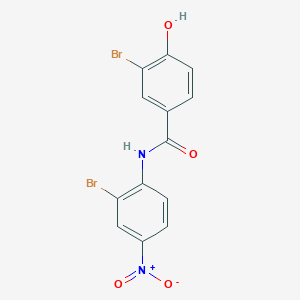
3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of brominated aromatic amides This compound is characterized by the presence of bromine atoms, a nitro group, and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxybenzamide followed by nitration and further bromination to introduce the bromine and nitro groups at specific positions on the aromatic ring. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid, and suitable solvents under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The presence of bromine and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(2-bromo-4-nitrophenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another brominated aromatic amide with a pyrazole moiety.
Ethanone, 2-bromo-1-(4-methoxyphenyl): A brominated aromatic ketone with a methoxy group.
Uniqueness
3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group, in particular, allows for additional hydrogen bonding and interactions that may enhance its efficacy in various applications .
Properties
CAS No. |
62639-35-4 |
|---|---|
Molecular Formula |
C13H8Br2N2O4 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
3-bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br2N2O4/c14-9-6-8(17(20)21)2-3-11(9)16-13(19)7-1-4-12(18)10(15)5-7/h1-6,18H,(H,16,19) |
InChI Key |
LEOQUQYXJAQURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


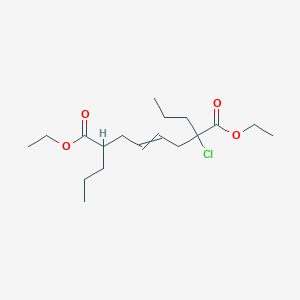
![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
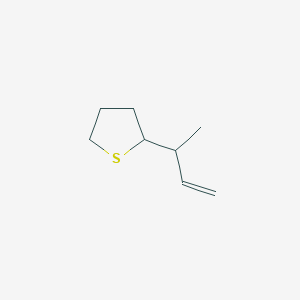
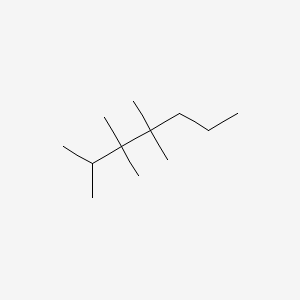

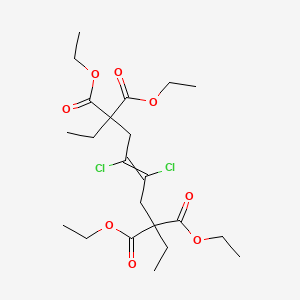
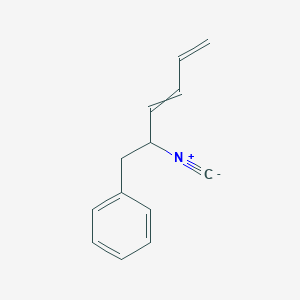
![N-Methyl-N-[(naphthalen-1-yl)methyl]aniline](/img/structure/B14534903.png)
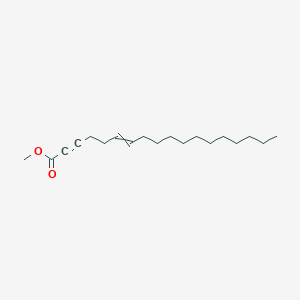
![1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14534916.png)
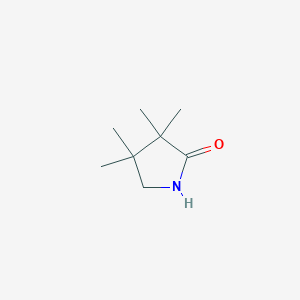
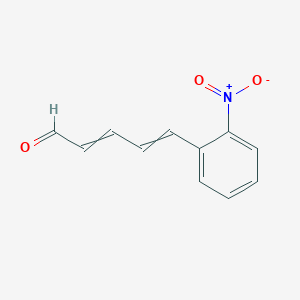
![Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate](/img/structure/B14534927.png)
